molecular formula C19H30N2O B14647211 Piperidine, 1-(N-(alpha-methylbenzyl)glycyl)-2,2,6,6-tetramethyl- CAS No. 53725-41-0

Piperidine, 1-(N-(alpha-methylbenzyl)glycyl)-2,2,6,6-tetramethyl-

Cat. No.: B14647211
CAS No.: 53725-41-0
M. Wt: 302.5 g/mol
InChI Key: XQIIZIKRRIWJKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperidine, 1-(N-(alpha-methylbenzyl)glycyl)-2,2,6,6-tetramethyl- is a complex organic compound that belongs to the class of piperidines. Piperidines are heterocyclic amines, characterized by a six-membered ring containing one nitrogen atom. This particular compound is notable for its unique structure, which includes a piperidine ring substituted with a glycyl group and an alpha-methylbenzyl group, along with four methyl groups at the 2, 2, 6, and 6 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidine, 1-(N-(alpha-methylbenzyl)glycyl)-2,2,6,6-tetramethyl- typically involves multiple steps. One common approach is the alkylation of piperidine with alpha-methylbenzyl chloride in the presence of a base, followed by the introduction of the glycyl group through an amide bond formation. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps, such as recrystallization or chromatography, are essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Piperidine, 1-(N-(alpha-methylbenzyl)glycyl)-2,2,6,6-tetramethyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially at the positions adjacent to the nitrogen atom.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium catalyst.

    Nucleophiles: Halides, amines, and other nucleophilic species.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Piperidine, 1-(N-(alpha-methylbenzyl)glycyl)-2,2,6,6-tetramethyl- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Piperidine, 1-(N-(alpha-methylbenzyl)glycyl)-2,2,6,6-tetramethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved may include binding to active sites, altering enzyme activity, or modulating receptor function.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives, such as:

  • Piperidine, 1-(N-benzyl)glycyl-2,2,6,6-tetramethyl-
  • Piperidine, 1-(N-(alpha-methylphenethyl)glycyl)-2,2,6,6-tetramethyl-

Uniqueness

Piperidine, 1-(N-(alpha-methylbenzyl)glycyl)-2,2,6,6-tetramethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

53725-41-0

Molecular Formula

C19H30N2O

Molecular Weight

302.5 g/mol

IUPAC Name

N-(1-phenylethyl)-2-(2,2,6,6-tetramethylpiperidin-1-yl)acetamide

InChI

InChI=1S/C19H30N2O/c1-15(16-10-7-6-8-11-16)20-17(22)14-21-18(2,3)12-9-13-19(21,4)5/h6-8,10-11,15H,9,12-14H2,1-5H3,(H,20,22)

InChI Key

XQIIZIKRRIWJKK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CN2C(CCCC2(C)C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.